

A Comparative Analysis of Sulfonamide Catalytic Efficiency in Carbonic Anhydrase Inhibition

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Compound of Interest

Compound Name: **Benzene-1,3-disulfonamide**

Cat. No.: **B1229733**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic efficiency of various sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. While direct quantitative data on the catalytic inhibitory activity of **benzene-1,3-disulfonamide** against carbonic anhydrases is not readily available in the reviewed literature, this document presents a comprehensive comparison of other pertinent benzenesulfonamide derivatives. The data herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents targeting carbonic anhydrase.

Comparative Inhibition Data of Sulfonamides against Human Carbonic Anhydrase Isoforms

The inhibitory effects of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized below. The inhibition constant (K_i) is a measure of the inhibitor's potency; a lower K_i value indicates a more potent inhibitor.

Sulfonamide Derivative	hCA I (Ki in nM)	hCA II (Ki in nM)	hCA IX (Ki in nM)	hCA XII (Ki in nM)
Benzenesulfonamide	250	12	25	5.7
4-Amino-benzenesulfonamide	100,000	310	-	-
Compound 1 (phthalimide-capped)	28.5	2.2	-	-
Compound 13a (aryl/arylsulfone conjugate)	-	7.6	-	-
Compound 6d (indole-1,2,3-triazole chalcone hybrid)	18.8	-	-	-
Compound 6q (indole-1,2,3-triazole chalcone hybrid)	38.3	-	-	-
Compound 6e (indole-1,2,3-triazole chalcone hybrid)	50.4	-	-	-
Glycosyltriazole benzenesulfonamide 6	-	-	9.9	-
Glycosyltriazole benzenesulfonamide 14	-	-	8.4	-

Glycosyltriazole benzenesulfonamides 15	-	7.5	-	-
Glycosyltriazole benzenesulfonamides 17	-	2.3	-	-
Ureido-substituted benzenesulfonamide mides (general)	-	Potent and selective inhibitors	Potent and selective inhibitors	Potent and selective inhibitors
Acetazolamide (Standard)	250	12	25	5.7

Note: A hyphen (-) indicates that data was not available in the reviewed sources. The data presented is a selection from various studies and direct comparison between all compounds may not be appropriate due to potential variations in experimental conditions.

Experimental Protocols

The determination of carbonic anhydrase inhibition is predominantly conducted using a stopped-flow CO₂ hydrase assay. This method allows for the measurement of the initial rates of the CA-catalyzed CO₂ hydration reaction.

Stopped-Flow CO₂ Hydrase Assay Protocol:

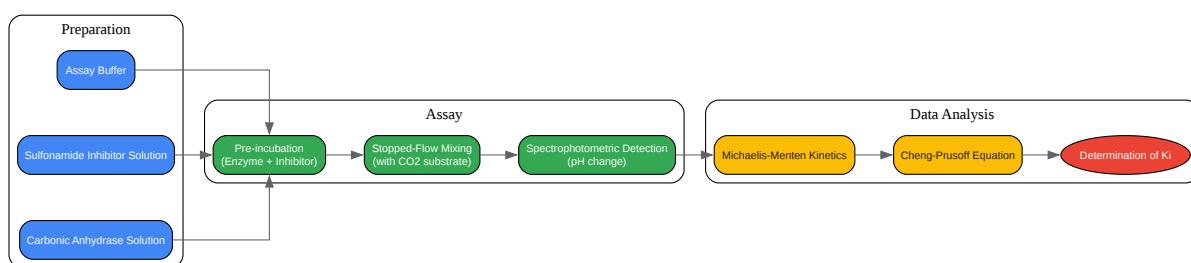
- **Enzyme and Inhibitor Preparation:** Stock solutions of the sulfonamide inhibitors are typically prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations using the assay buffer. Recombinant human carbonic anhydrase isoforms are used.
- **Pre-incubation:** The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
- **Reaction Initiation:** The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The final pH of the reaction mixture is maintained

using a suitable buffer (e.g., TRIS or HEPES).

- Data Acquisition: The change in pH as a result of the hydration of CO₂ to bicarbonate and a proton is monitored over time using a pH indicator (e.g., p-nitrophenol). The initial velocity of the reaction is determined from the linear portion of the progress curve.
- Data Analysis: The initial reaction velocities are measured at various substrate (CO₂) and inhibitor concentrations. The inhibition constants (K_i) are then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition) using non-linear least-squares regression analysis and the Cheng-Prusoff equation.

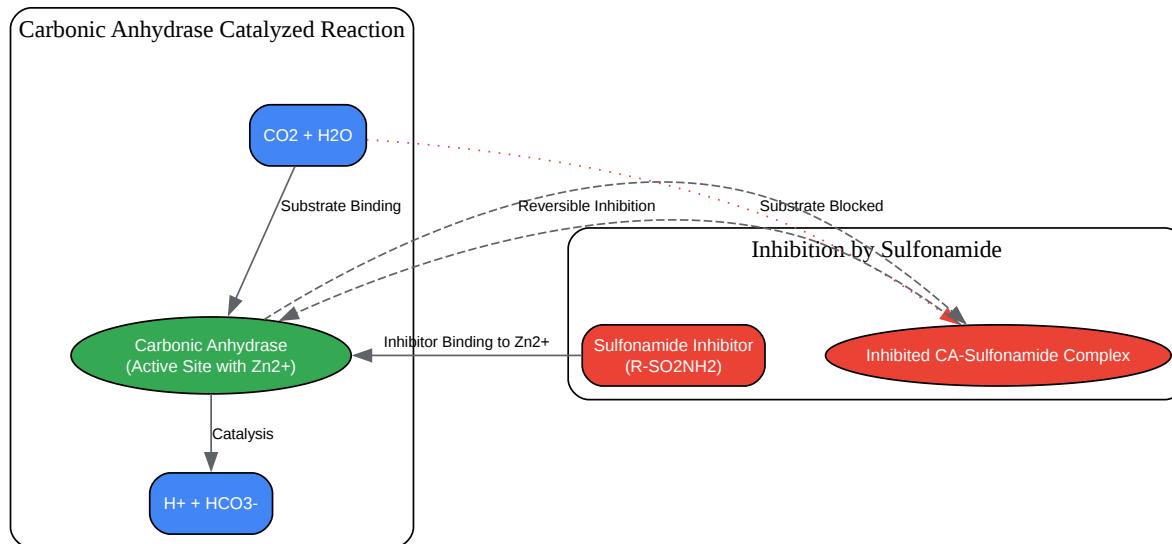
Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the evaluation of these sulfonamides, the following diagrams illustrate the experimental workflow and the fundamental signaling pathway.



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Caption: Experimental workflow for determining the inhibitory constant (K_i).



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Caption: Carbonic anhydrase inhibition by sulfonamides.

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